2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide
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Overview
Description
2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide typically involves the reaction of 3-methylbutanamide with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other piperidine derivatives, such as:
- 1-(3-aminopropyl)-4-methylpiperazine
- N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Uniqueness
What sets 2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide apart from other similar compounds is its unique structure, which imparts specific biological activities and properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H25N3O |
---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-7-10-5-4-6-15(3)8-10/h9-11H,4-8,13H2,1-3H3,(H,14,16) |
InChI Key |
JJNCQGUDLDTSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN(C1)C)N |
Origin of Product |
United States |
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